Chemical Properties, Stability, and Synthetic Applications of tert-Butyl 2-methyl-4-oxobutanoate
Chemical Properties, Stability, and Synthetic Applications of tert-Butyl 2-methyl-4-oxobutanoate
Executive Summary
tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a highly versatile, bifunctional aliphatic building block utilized extensively in advanced organic synthesis and drug development. Characterized by a sterically shielded ester and a highly reactive terminal aldehyde, this compound enables orthogonal synthetic strategies. This whitepaper provides an in-depth technical analysis of its physicochemical properties, degradation mechanisms, and field-proven synthetic workflows, specifically highlighting its role as a critical intermediate in the synthesis of novel therapeutics.
Physicochemical Profiling & Structural Analysis
Understanding the baseline molecular characteristics of tert-butyl 2-methyl-4-oxobutanoate is essential for predicting its behavior in complex reaction matrices[1]. The presence of the bulky tert-butyl group significantly alters the electronic and steric environment of the ester, while the alpha-methyl group introduces a stereocenter that is often exploited in asymmetric synthesis.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl 2-methyl-4-oxobutanoate |
| CAS Registry Number | 132195-93-8 |
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| Exact Mass | 172.1099 g/mol |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
| XLogP3 | 1 |
Data sourced from 2[2] and 1[1].
Chemical Stability & Degradation Mechanisms
The stability of tert-butyl 2-methyl-4-oxobutanoate is governed by the distinct vulnerabilities of its two functional groups. Commercial suppliers mandate cold-chain transportation and strict storage at3 under an inert atmosphere to maintain purity[3].
-
Ester Shielding & Acid Lability: The tert-butyl moiety provides robust steric shielding against nucleophilic acyl substitution, rendering the ester highly stable under basic conditions. However, causality dictates that under acidic conditions (e.g., Trifluoroacetic acid or HCl), the oxygen is protonated, leading to the rapid elimination of gaseous isobutylene and the formation of 2-methyl-4-oxobutanoic acid.
-
Aldehyde Auto-Oxidation: The unhindered terminal aldehyde is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, degrading into a carboxylic acid derivative[4].
-
Aldol Condensation: In the presence of strong bases or acids, the molecule can undergo self-condensation, driven by the enolization of the alpha-protons adjacent to the aldehyde.
Figure 1: Primary degradation pathways of tert-butyl 2-methyl-4-oxobutanoate.
Synthetic Methodologies & Workflows
The synthesis of tert-butyl 2-methyl-4-oxobutanoate is typically achieved via the oxidative cleavage of an upstream alkene precursor, tert-butyl 2-methylpent-4-enoate[5].
Upstream Synthesis: Continuous Flow Enolate Chemistry
Recent advancements utilize 5 to generate lithium enolate intermediates from esters and in situ delivered Lithium Diisopropylamide (LDA)[5]. Causality: Flow chemistry is chosen over batch processing here because it tightly controls the highly exothermic nature of enolate generation and minimizes residence time, thereby suppressing unwanted side reactions before the electrophilic addition of allyl bromide.
Self-Validating Protocol: Oxidative Cleavage (Ozonolysis)
To convert the terminal alkene to the target aldehyde, ozonolysis is employed. This protocol is designed as a self-validating system , utilizing In-Process Controls (IPCs) to ensure transformation success before proceeding.
Step-by-Step Methodology:
-
Preparation: Dissolve tert-butyl 2-methylpent-4-enoate (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.1 M concentration in a flame-dried reactor.
-
Thermal Control: Submerge the reactor in a dry ice/acetone bath to strictly maintain -78 °C. Causality: Cryogenic temperatures stabilize the primary ozonide intermediate and prevent over-oxidation of the resulting aldehyde.
-
Ozone Addition: Bubble a calibrated O3/O2 stream through the solution.
-
IPC 1 (Reaction Completion): Monitor visually until a faint blue color persists in the solution (indicating ozone saturation). Validate immediately by Thin Layer Chromatography (TLC) using a KMnO4 stain; the complete disappearance of the yellow alkene spot confirms full conversion.
-
Purging: Purge the system with inert Nitrogen gas for 15 minutes to expel all unreacted ozone.
-
Quenching: Add dimethyl sulfide (DMS) (3.0 eq) dropwise. Causality: DMS is explicitly chosen over reductive metals (like Zn/AcOH) because it selectively reduces the ozonide without risking acid-catalyzed hydrolysis of the sensitive tert-butyl ester.
-
IPC 2 (Product Validation): Warm the mixture to room temperature over 2 hours. Perform TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The appearance of a bright yellow/orange spot validates the successful formation of the aldehyde.
-
Isolation: Wash with brine, dry over MgSO4, concentrate under reduced pressure, and purify via flash chromatography.
Table 2: Key Reaction Parameters for the Synthesis Workflow
| Reaction Phase | Reagents / Catalysts | Temperature | In-Process Control (IPC) | Primary Outcome |
|---|---|---|---|---|
| Flow α-Alkylation | LDA, Allyl Bromide | -78 °C to 0 °C | Inline IR / GC-MS | tert-Butyl 2-methylpent-4-enoate |
| Ozonolysis | O3/O2, then DMS | -78 °C | TLC (KMnO4 & 2,4-DNP) | tert-Butyl 2-methyl-4-oxobutanoate |
| Reductive Amination | Piperazine deriv., NaBH(OAc)3 | Ambient | LC-MS | ADAMTS-4/5 Inhibitor Precursor |
Applications in Drug Development (API Intermediates)
The bifunctional nature of tert-butyl 2-methyl-4-oxobutanoate makes it an ideal linchpin for synthesizing complex Active Pharmaceutical Ingredients (APIs).
A prominent application is its use in the synthesis of 5-[3-[piperazin-1-yl]-3-oxo-propyl]-imidazolidine-2,4-dione derivatives [5]. According to patent literature (WO2017211666A1), these derivatives act as highly potent inhibitors of ADAMTS-4 and ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin motifs)[5]. By inhibiting these specific enzymes, the resulting drugs prevent the pathological degradation of cartilage, offering a targeted therapeutic intervention for osteoarthritis and related inflammatory joint diseases[5].
Figure 2: Synthetic workflow from enoate precursor to ADAMTS-4/5 API intermediate.
References
- tert-butyl 2-methylpent-4-enoate - CAS号93958-20-4 (Details continuous flow multistep synthesis and WO2017211666A1 patent applications). Molaid.
- tert-butyl 2-methyl-4-oxobutanoate - CAS号132195-93-8 (Physicochemical property database). Molaid.
- 132195-93-8 | tert-Butyl 2-methyl-4-oxobutanoate (Commercial storage and cold-chain transportation standards). BLD Pharm.
- tert-butyl 2-methyl-4-oxobutanoate, 95% (Quantitative structural data and hydrogen bonding metrics). Chembeez.
- 15026-17-2 | 4-(tert-Butoxy)-4-oxobutanoic acid (Degradation and oxidation pathways). BLD Pharm.
Sources
- 1. tert-butyl 2-methyl-4-oxobutanoate - CAS号 132195-93-8 - 摩熵化学 [molaid.com]
- 2. tert-butyl 2-methyl-4-oxobutanoate, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. 132195-93-8|tert-Butyl 2-methyl-4-oxobutanoate|BLD Pharm [bldpharm.com]
- 4. 15026-17-2|4-(tert-Butoxy)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 5. tert-butyl 2-methylpent-4-enoate - CAS号 93958-20-4 - 摩熵化学 [molaid.com]
